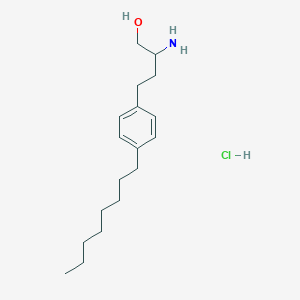![molecular formula C8H10BN3O2 B13864513 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is a heterocyclic compound that features a triazole ring fused with a benzene ring and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to form the 1,2,3-triazole ring.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a halogenated precursor and a boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated reagents or organometallic compounds.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler triazole compound without the boronic acid group.
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the boronic acid functionality.
Phenylboronic Acid: Contains the boronic acid group but lacks the triazole ring.
Uniqueness
1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid is unique due to the combination of the triazole ring and the boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structural complexity and versatility make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C8H10BN3O2 |
|---|---|
分子量 |
191.00 g/mol |
IUPAC名 |
(1,4-dimethylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-6(9(13)14)3-4-7-8(5)10-11-12(7)2/h3-4,13-14H,1-2H3 |
InChIキー |
GMTYCYFWVMODDD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=C(C=C1)N(N=N2)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


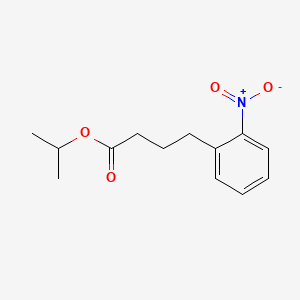
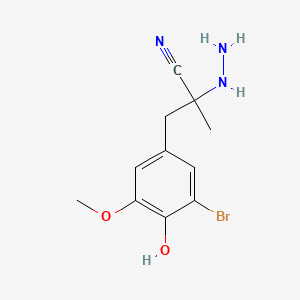


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
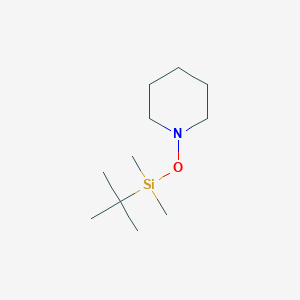
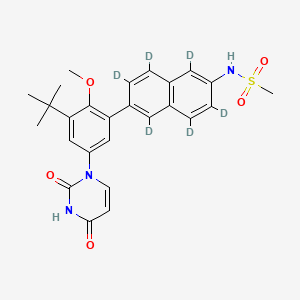

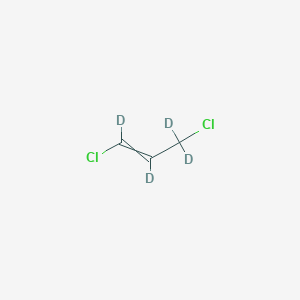

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


